molecular formula C20H25N5O2 B2876795 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 2034338-98-0

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide

カタログ番号: B2876795
CAS番号: 2034338-98-0
分子量: 367.453
InChIキー: AMDMDPYKIHEONR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide (CAS 2034338-98-0) is a complex synthetic molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core with a functionalized piperazine carboxamide group. The specific arrangement is designed to confer favorable drug-like properties, including a balanced solubility profile and enhanced metabolic stability, which are crucial for in vitro and in vivo pharmacological studies . The tetrahydropyrazolopyridine scaffold is recognized as a privileged structure in drug design. Research on analogous compounds indicates that this core structure can be exploited for targeting various biological pathways. For instance, related pyrazolo[1,5-a]pyridine-fused chlorins have demonstrated impressive, nanomolar-level photosensitizing activity against melanotic and amelanotic melanoma cells in photodynamic therapy research, highlighting the therapeutic potential of this chemical class . Furthermore, carbon-linked tetrahydro-pyrazolo-pyridine analogues have been investigated as modulators of specific biological targets, such as cathepsin S, suggesting potential applications in researching immune-mediated disorders, chronic pain, and atherosclerosis . The presence of the piperazine carboxamide moiety further enhances the compound's ability to engage in key molecular interactions with enzyme active sites and receptors, making it a valuable chemical tool for researchers developing new targeted therapies. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N-(2-methylphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-15-6-2-3-8-17(15)21-20(27)24-12-10-23(11-13-24)19(26)18-14-16-7-4-5-9-25(16)22-18/h2-3,6,8,14H,4-5,7,9-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDMDPYKIHEONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

化学反応の分析

Types of Reactions

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, potentially leading to derivatives with different biological activities .

科学的研究の応用

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide has several scientific research applications:

作用機序

The compound exerts its effects by acting as a core protein allosteric modulator (CpAM) for HBV. It binds to the core protein of the virus, inducing conformational changes that inhibit the virus’s ability to replicate. This mechanism involves interactions with specific molecular targets and pathways within the virus, ultimately reducing viral load .

類似化合物との比較

Core Structural Variations

The pyrazolo[1,5-a]pyridine core distinguishes the target compound from analogs with pyrazolo[1,5-a]pyrazine (), imidazo[1,2-a]pyridine (), or pyrazolo[1,5-a]pyrimidine (). Key differences include:

  • Electronic Effects : Pyridine (one nitrogen) vs. pyrazine (two nitrogens) alters electron distribution, affecting binding to targets like viral polymerases or enzymes .
  • Ring Strain : Pyrazolo-pyrimidine () introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
  • Biological Targets: Pyrazolo-pyrazine derivatives in and target RSV polymerase and Parkin E3 ligase, respectively, while imidazo-pyridines () lack explicit target data but feature nitro/cyano groups for electrophilic reactivity .

Substituent Profiles

Compound Key Substituents Molecular Weight (g/mol) Yield Notable Features
Target Compound o-Tolyl, piperazine carboxamide ~420 (estimated) N/A Balanced lipophilicity; potential for CNS penetration due to o-tolyl .
(Compound 29) 3-Methylfuran-2-carbonyl, ethyl ester ~330 (estimated) 65% Ester group may act as a prodrug; moderate yield .
Phenyl, methyl, tetrahydroquinoline 373 ([M+H]⁺) 72% High yield; HCl stability suggests formulation flexibility .
Cyano, nitro, benzyl/ethyl esters ~500 (estimated) 51-55% Nitro groups enhance reactivity but reduce metabolic stability .
Trifluoromethyl, biphenyl ~550 (estimated) N/A High lipophilicity; trifluoromethyl improves metabolic resistance .
(Atuliflapon) Cyclohexane carboxamide, pyrazolyl ~450 (estimated) N/A Stereochemistry (1R,2R) critical for activity; INN designation .
Phenoxyphenyl, propenoyl piperidine ~480 (estimated) N/A (7S) configuration highlights stereochemical specificity .
Chloro-trifluoromethyl pyridine 455.8 N/A Higher molecular weight may limit bioavailability .

Key Research Findings

  • : Pyrazolo[1,5-a]pyrazine derivatives with ester groups show moderate antiviral activity (RSV) but require prodrug activation .
  • : Piperazine-linked tetrahydroquinoline derivatives exhibit high yields and stability, making them viable for Parkin E3 ligase modulation .
  • : Trifluoromethyl and chloro groups enhance target affinity but may increase toxicity risks due to bioaccumulation .
  • : Atuliflapon’s cyclohexane carboxamide and stereospecific design highlight trends in optimizing pharmacokinetics in drug development .

生物活性

The compound 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide is a derivative of tetrahydropyrazolo compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C18H22N4O2
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide

Antiviral Activity

Research has indicated that related compounds in the pyrazolo family exhibit significant antiviral properties. For instance, a study demonstrated that certain tetrahydropyrazolo derivatives inhibited HIV-1 integrase with an IC50 value of 74 nM and effectively reduced HIV-1 replication in cell cultures with an IC95 value of 63 nM . Although specific data on the compound is limited, its structural similarities suggest potential antiviral efficacy.

Antitumor Activity

Pyrazole derivatives have shown promising results in anticancer research. A review highlighted that various pyrazole compounds possess inhibitory effects against key cancer targets such as BRAF(V600E) and EGFR . The compound's ability to modulate these pathways could be explored further for its antitumor potential.

Anti-inflammatory and Analgesic Effects

Several studies have reported that pyrazole derivatives exhibit anti-inflammatory properties. For example, compounds similar to the one have been tested for their ability to inhibit inflammatory mediators and cytokines in vitro. These findings suggest that the compound may also possess anti-inflammatory and analgesic activities.

Structure-Activity Relationship (SAR)

The SAR of tetrahydropyrazolo compounds is critical for understanding their biological activity. Modifications to the core structure can significantly influence potency and selectivity. For instance:

  • Substituents on the piperazine ring can enhance binding affinity to target enzymes.
  • Carbonyl groups at specific positions have been shown to improve solubility and bioavailability.

A detailed analysis of various substituents on the tetrahydropyrazolo framework can lead to the identification of more potent derivatives.

Case Study 1: HIV Integrase Inhibition

A study synthesized a series of tetrahydropyrazolo derivatives and evaluated their ability to inhibit HIV integrase. The lead compound exhibited notable inhibition with an IC50 of 74 nM. Further optimization led to enhanced derivatives with improved pharmacokinetic profiles .

Case Study 2: Antitumor Activity in Breast Cancer

In vitro studies involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain pyrazole derivatives induced significant cytotoxicity. The combination of these compounds with doxorubicin showed synergistic effects, suggesting potential for combination therapies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。